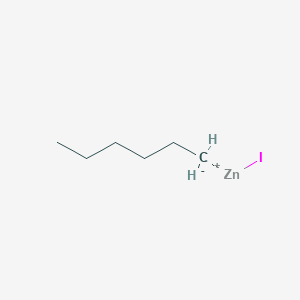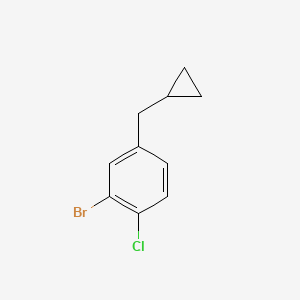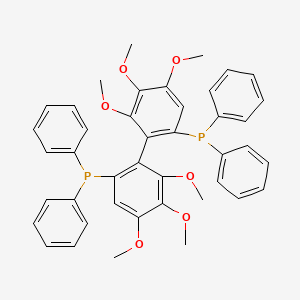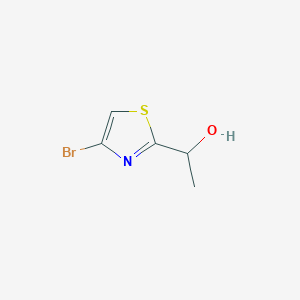
Hexylzinc iodide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylzinc iodide, 0.50 M in THF, is a chemical compound that has a variety of uses in both scientific research and industrial applications. Hexylzinc iodide is a colorless, volatile, and flammable liquid that has a low melting point and can be easily stored and handled. This compound has been used for a wide range of applications, including synthesis, catalysis, and electrochemistry.50 M in THF.
Applications De Recherche Scientifique
Hexylzinc iodide, 0.50 M in THF, is a versatile compound that can be used in a variety of scientific research applications. This compound has been used for the synthesis of organic compounds, for catalytic processes, and for electrochemistry. Hexylzinc iodide has also been used in the synthesis of small molecules, such as amino acids, peptides, and nucleotides. In addition, this compound has been used in the synthesis of polymers, and has been used as a ligand in coordination chemistry.
Mécanisme D'action
Hexylzinc iodide, 0.50 M in THF, acts as a Lewis acid in the presence of a Lewis base. This compound can form a complex with the Lewis base, which can then be used as a catalyst in various chemical reactions. In addition, this compound can also act as a reducing agent in the presence of an oxidizing agent. This compound can also act as a nucleophile in the presence of an electrophile.
Biochemical and Physiological Effects
Hexylzinc iodide, 0.50 M in THF, has been shown to have minimal biochemical and physiological effects. This compound has been found to be non-toxic and non-irritating when used in the laboratory. In addition, this compound has been found to have no mutagenic or carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Hexylzinc iodide, 0.50 M in THF, has several advantages for use in laboratory experiments. This compound is relatively inexpensive, easy to store and handle, and has a low melting point. In addition, this compound can be used in a variety of reactions and can be used as a catalyst or a reducing agent. However, this compound is flammable and should be handled with care.
Orientations Futures
There are several potential future directions for hexylzinc iodide, 0.50 M in THF. This compound could be used in the synthesis of more complex molecules, such as proteins and carbohydrates. In addition, this compound could be used as a catalyst in reactions involving a variety of functional groups. This compound could also be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
Hexylzinc iodide can be synthesized from the reaction of hexyl iodide and zinc metal in the presence of THF. The reaction of hexyl iodide and zinc metal produces hexylzinc iodide, 0.50 M in THF, and zinc iodide as a byproduct. The reaction is typically carried out at room temperature and is typically complete within a few hours. The reaction can be monitored by measuring the amount of zinc iodide produced. The product can then be isolated by distillation.
Propriétés
IUPAC Name |
hexane;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLLEUYLZRBIIU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, hexyliodo- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)







![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)